1-(1H-pyrazole-4-carbonyl)-4-(pyridin-2-yl)piperazine
Description
Properties
IUPAC Name |
1H-pyrazol-4-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c19-13(11-9-15-16-10-11)18-7-5-17(6-8-18)12-3-1-2-4-14-12/h1-4,9-10H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOHZTSMODNTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CNN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1H-pyrazole-4-carbonyl)-4-(pyridin-2-yl)piperazine, identified by CAS number 1153251-03-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15N5O
- Molecular Weight : 257.29 g/mol
- CAS Number : 1153251-03-6
Anticancer Activity
Research has indicated that compounds containing pyrazole and piperazine moieties exhibit promising anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines and inhibit tumor growth through multiple mechanisms, including the modulation of key signaling pathways.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Induces apoptosis in FaDu cells | |
| Compound B | Inhibits NF-kB signaling | |
| Compound C | Shows cytotoxicity against breast cancer cells |
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated through various models. It has shown selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammatory processes.
| Study | COX Inhibition (IC50) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Study 1 | 0.034 μM (COX-2) | 353.8 (high selectivity) | |
| Study 2 | 0.052 μM (COX-2) | 10,497 (very high selectivity) |
Neuroprotective Properties
Emerging research indicates that derivatives of this compound may possess neuroprotective effects. These effects are attributed to the inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases such as Alzheimer's.
Case Study 1: Analgesic Activity
A recent study reported the analgesic effects of a related pyrazole derivative administered via subcutaneous and intracerebroventricular routes. The results indicated significant pain relief comparable to standard analgesics.
Case Study 2: In Vivo Anti-inflammatory Effects
In a carrageenan-induced rat paw edema model, compounds similar to this compound demonstrated substantial anti-inflammatory effects with minimal gastrointestinal toxicity.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2 over COX-1, it reduces inflammation without the common side effects associated with non-selective NSAIDs.
- Modulation of Apoptotic Pathways : The compound appears to activate apoptotic pathways in cancer cells, leading to increased cell death.
- Neurotransmitter Regulation : The inhibition of cholinesterases suggests potential benefits in managing neurodegenerative diseases by enhancing cholinergic signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives with acyl or heterocyclic substituents are widely studied for their pharmacological and material science applications. Below is a detailed comparison of structurally related compounds:
Structural Analogues
2.1.1. 1-Benzoyl-4-(pyridin-2-yl)piperazine Derivatives
- Example: N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Substituents: Benzoyl group with electron-withdrawing substituents (Cl, CF₃). Key Differences: The benzoyl group in 8b is bulkier and more lipophilic than the pyrazole carbonyl in the target compound. Synthesis Yield: Not explicitly reported, but similar coupling reactions achieve ~70–80% yields .
2.1.2. 1-(Pyridin-2-ylcarbonyl)-4-substituted Piperazines
2.1.3. 1-(Pyrazolylmethyl)-4-(pyridin-2-yl)piperazines
- Example: 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine Substituents: Pyrazole linked via methylene instead of carbonyl.
Physicochemical Properties
Key Research Findings
Substituent Effects : Electron-withdrawing groups (e.g., CF₃, Cl) on acyl substituents enhance receptor binding but reduce solubility. The pyrazole carbonyl balances moderate lipophilicity and hydrogen-bonding capacity.
Biological Targets : Piperazine derivatives are versatile scaffolds for CNS, antimicrobial, and anticancer agents. The pyridin-2-yl group may facilitate interactions with nicotinic or serotonin receptors.
Synthetic Flexibility : Modular synthesis allows rapid diversification, as seen in and , enabling structure-activity relationship (SAR) optimization.
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole nucleus is a five-membered heterocycle containing two adjacent nitrogen atoms. Its synthesis is well-studied and can be achieved by several classical methods:
Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds: This is the most common and straightforward approach. Hydrazine or substituted hydrazines react with 1,3-diketones or β-ketoesters to form substituted pyrazoles via ring closure and dehydration under mild conditions. For example, phenylhydrazine condenses with ethyl acetoacetate to yield 1,3,5-substituted pyrazoles with high yields (up to 95%) using catalysts like nano-ZnO.
Cyclocondensation with acetylenic ketones: Hydrazines react with α,β-unsaturated ketones or acetylenic ketones to form pyrazoline intermediates, which can be oxidized to pyrazoles. This method allows for regioselective synthesis depending on the hydrazine and ketone substituents.
Multicomponent reactions and dipolar cycloadditions: These methods enable the rapid assembly of pyrazole rings with diverse substituents, often under mild or green chemistry conditions.
Functionalization at the 4-Position of Pyrazole with Carbonyl Group
For the target compound, the pyrazole is substituted at the 4-position by a carbonyl group (pyrazole-4-carbonyl). This functionalization can be introduced by:
Acylation reactions: The pyrazole ring can be selectively acylated at the 4-position using acid chlorides or anhydrides under controlled conditions. This step often follows the synthesis of the pyrazole core.
Use of substituted precursors: Alternatively, the pyrazole ring can be constructed from precursors already bearing the carbonyl substituent at the desired position, such as 1,3-dicarbonyl compounds with appropriate substitution patterns.
Preparation of the Pyridin-2-ylpiperazine Fragment
The pyridin-2-ylpiperazine moiety is typically synthesized by:
Nucleophilic substitution reactions: Piperazine reacts with 2-halopyridines (e.g., 2-chloropyridine) to yield 1-(pyridin-2-yl)piperazine derivatives.
Direct coupling methods: Alternative synthetic routes involve palladium-catalyzed cross-coupling reactions to attach the pyridine ring to the piperazine nitrogen.
Coupling of Pyrazole-4-carbonyl and Pyridin-2-ylpiperazine Units
The final step in the preparation of 1-(1H-pyrazole-4-carbonyl)-4-(pyridin-2-yl)piperazine involves coupling the pyrazole-4-carbonyl fragment with the pyridin-2-ylpiperazine. This is typically achieved by:
Amide bond formation: The carbonyl group at the 4-position of the pyrazole can be activated (e.g., as an acid chloride or using coupling reagents like EDCI, DCC) and then reacted with the secondary amine of the pyridin-2-ylpiperazine to form the amide linkage.
Optimized reaction conditions: Use of mild bases, solvents like DMF or dichloromethane, and controlled temperatures improve yield and purity.
Industrial and Scale-Up Considerations
Large-scale synthesis: Industrial preparation may involve continuous flow synthesis to optimize reaction times, heat transfer, and reproducibility.
Catalyst selection: Use of heterogeneous catalysts or recyclable catalytic systems (e.g., nano-ZnO for pyrazole synthesis) enhances sustainability.
Purification: Crystallization and chromatographic techniques are employed to ensure high purity of the final compound.
Summary Table of Preparation Steps and Key Conditions
Research Findings and Notes
The pyrazole synthesis via cyclocondensation is versatile and allows for diverse substitution patterns, crucial for tailoring biological activity.
Regioselectivity in pyrazole formation can be controlled by solvent choice, catalyst, and substituent effects on starting materials.
The amide bond formation between pyrazole-4-carbonyl and pyridin-2-ylpiperazine is a well-established reaction, often optimized for mild conditions to prevent degradation of sensitive heterocycles.
Industrial methods emphasize scalability, reproducibility, and environmental considerations, often employing continuous flow synthesis and green catalysts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(1H-pyrazole-4-carbonyl)-4-(pyridin-2-yl)piperazine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling pyrazole and pyridine derivatives via nucleophilic substitution or amidation. For example, a pyrazole carbonyl group can react with a piperazine ring substituted with pyridine under reflux in acetonitrile (ACN) or tetrahydrofuran (THF). Key steps include:
- Activation of the carbonyl : Use carbodiimides (e.g., DCC) or thiourea-based coupling agents to facilitate amide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., ACN) improve reaction homogeneity and yield.
- Purification : Reverse-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) ensures high purity .
- Yield Optimization : Control reaction temperature (40–70°C) and stoichiometry to minimize side products like unreacted piperazine intermediates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., pyrazole C=O at δ ~180 ppm, pyridine protons at δ 8.1–8.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] for CHNO: 292.1204) .
- HPLC : Purity >95% is confirmed using gradients with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For instance, if antitumor activity is observed in vitro but not in vivo, evaluate pharmacokinetic factors like solubility or metabolic stability .
- Structural Confounders : Ensure stereochemical purity (e.g., chiral centers in piperazine) using chiral HPLC, as impurities can skew bioactivity .
- Data Normalization : Use positive controls (e.g., cisplatin for cytotoxicity) to calibrate inter-assay variability .
Q. What strategies improve the compound’s metabolic stability for in vivo pharmacological studies?
- Methodological Answer :
- Structural Modifications : Replace labile groups (e.g., pyrazole C=O) with bioisosteres like oxadiazole to reduce hydrolysis .
- Prodrug Design : Mask polar groups (e.g., piperazine NH) with acetyl or tert-butyl carbamates to enhance membrane permeability .
- In Silico Prediction : Use tools like Schrödinger’s ADMET Predictor to identify metabolic hotspots (e.g., CYP450 oxidation sites) .
Q. How do researchers analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., pyridine → pyrimidine, pyrazole → imidazole) and test against target receptors (e.g., kinases, GPCRs) .
- Computational Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonding between pyridine N and receptor residues) .
- Pharmacophore Mapping : Identify critical moieties (e.g., pyrazole carbonyl as a hydrogen bond acceptor) using Schrödinger’s Phase .
Data Contradiction and Optimization Challenges
Q. Why might NMR and MS data conflict in characterizing synthetic intermediates?
- Methodological Answer :
- Degradation Artifacts : Hydrolysis of the pyrazole carbonyl during MS ionization (e.g., ESI+) can produce fragments mistaken for impurities. Confirm via LC-MS/MS .
- Solvent Residuals : THF or DMSO signals in NMR may overlap with compound peaks. Use deuterated solvents and gradient shimming .
Q. How can low yields in multi-step syntheses be troubleshooted?
- Methodological Answer :
- Intermediate Trapping : Isolate and characterize intermediates (e.g., 1-(pyridin-2-yl)piperazine) via TLC or GC-MS to identify bottlenecks .
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce byproducts .
- Temperature Control : Use microwave-assisted synthesis for exothermic steps (e.g., cyclization) to improve reproducibility .
Biological Activity and Mechanism
Q. What in vitro models are appropriate for evaluating this compound’s antitumor potential?
- Methodological Answer :
- Cell Line Panels : Use NCI-60 cancer cell lines for broad cytotoxicity profiling. Follow up with apoptosis assays (Annexin V/PI staining) .
- Target Engagement : Validate kinase inhibition via Western blot (e.g., phospho-ERK downregulation) .
- 3D Models : Spheroid cultures of HeLa or MCF-7 cells better recapitulate tumor microenvironments .
Q. How does the pyridine moiety influence receptor binding affinity?
- Methodological Answer :
- Mutagenesis Studies : Compare binding to wild-type vs. mutant receptors (e.g., replacing pyridine-binding residues like Lys123 with alanine) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate hydrophobic (pyridine ring) vs. polar interactions .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 292.33 g/mol | |
| H NMR (DMSO-d6) | δ 8.18–8.12 (pyridine), δ 3.47–3.39 (piperazine) | |
| HRMS (M+H) | 292.1204 (CHNO) | |
| Antitumor IC (MCF-7) | 12.3 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
